Croconazole hydrochloride

Description

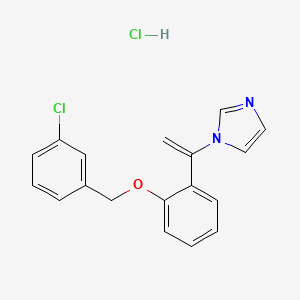

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O.ClH/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15;/h2-11,13H,1,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJUIYYIILPRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77175-51-0 (Parent) | |

| Record name | Croconazole Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60227933 | |

| Record name | Croconazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77174-66-4 | |

| Record name | Croconazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77174-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croconazole Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Croconazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCONAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WFH323HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Pioneering Synthetic Routes to Croconazole (B1214530) Hydrochloride

The initial synthesis of croconazole, chemically known as 1-{1-[2-(3-chlorobenzyloxy)phenyl]vinyl}-1H-imidazole, and its hydrochloride salt, laid the groundwork for subsequent research in this area. medkoo.comncats.io The core structure consists of an imidazole (B134444) ring attached to a substituted phenyl group through a vinyl bridge. smolecule.com The hydrochloride salt form enhances the water solubility of the compound, a crucial property for its formulation. smolecule.com

A common synthetic pathway involves a multi-step process. A key intermediate, 2-(3-chlorobenzyloxy)phenacyl alcohol, is often synthesized as a precursor. psu.edu The synthesis of the free base, croconazole, has a reported molecular formula of C18H15ClN2O and a molecular weight of 310.78 g/mol . fda.govnih.gov The hydrochloride salt has the chemical formula C18H16Cl2N2O and a molecular weight of 347.24. medkoo.com

Development of 1-Vinylimidazole (B27976) Derivatives as Scaffolds

The 1-vinylimidazole moiety is a critical pharmacophore in croconazole and related antifungal agents. medchemexpress.com Researchers have extensively explored the synthesis of various 1-vinylimidazole derivatives to understand structure-activity relationships. nih.govthegoodscentscompany.comacs.org One approach involves an imidazole transfer reaction with N,N'-sulfinyldiimidazole or N,N'-carbonyldiimidazole and carbonyl compounds. nih.govpharmacophorejournal.com This reaction, applied to o-hydroxyacetophenones, yields 1-vinylimidazoles that can be further alkylated to produce a range of derivatives. nih.gov

Another strategy focuses on the synthesis of (1,2-disubstituted vinyl)imidazoles, where a heteroatom like sulfur or oxygen is introduced at the beta-position of the vinyl group. nih.gov For instance, (E)-1-[2-(methylthio)-1-[2-(pentyloxy)phenyl]ethenyl]-1H-imidazole and its hexyloxy analogue have demonstrated significant antifungal properties. nih.gov

Strategies for N-Alkylation of the Imidazole Ring in Analogue Synthesis

The N-alkylation of the imidazole ring is a fundamental strategy in the synthesis of croconazole analogues and other azole antifungals. mdpi.comresearchgate.net This reaction allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties.

Several methods have been employed for the N-alkylation of imidazoles. A common approach involves the reaction of an imidazole derivative with an appropriate alkyl halide in the presence of a base. dergipark.org.tr For example, the synthesis of hybrid bis-(imidazole/benzimidazole)-pyridine derivatives utilizes a two-step N-alkylation process. mdpi.com Another study reported the N-alkylation of imidazole with 3-dimethylamino-1-aryl-1-propanone hydrochloride to create β-aminoketone Mannich bases. mdpi.com The choice of solvent and reaction conditions can significantly influence the efficiency and outcome of the N-alkylation reaction.

Design and Synthesis of Benzyloxyphenyl Scaffold Derivatives

The benzyloxyphenyl scaffold is a key structural component of croconazole. nih.gov Researchers have designed and synthesized numerous derivatives based on this scaffold to explore their antifungal potential. One study focused on 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives, which can be considered flexible analogues of other antifungal agents. nih.gov The synthesis of these compounds allows for a comparative analysis of how scaffold flexibility impacts antifungal activity. nih.gov

In a different approach, scientists synthesized a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases. nih.gov This work highlights the versatility of the benzyloxyphenyl scaffold in creating diverse heterocyclic systems with potential antifungal properties. nih.gov The synthesis often starts from a substituted phenol (B47542) which is benzylated, followed by further functional group manipulations to build the desired heterocyclic core.

Exploration of Flexible Analogues in Chemical Synthesis

The concept of molecular flexibility has been a guiding principle in the design of croconazole analogues. By introducing or altering flexible linkers within the molecule, chemists can probe the conformational requirements of the biological target. The synthesis of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives serves as a prime example, where the C2-C3 bond of a more rigid analogue was effectively disconnected to create flexible compounds. nih.gov

Another study reported the total synthesis of (+)-crocacin D, a natural product with antifungal activity, along with several simplified analogues. nih.gov This research demonstrates how the synthesis of simplified structures can provide valuable insights into the essential pharmacophoric elements and contribute to the development of new bioactive compounds.

Green Chemistry Approaches in Croconazole Synthesis Research

In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to reduce environmental impact. hilarispublisher.commdpi.com While specific green chemistry approaches for the industrial synthesis of croconazole are not extensively detailed in the provided results, the broader trends in pharmaceutical manufacturing suggest a move towards more sustainable practices. ijbpas.com

One relevant development is the use of ultrasound irradiation to assist in chemical reactions. Studies on the synthesis of hybrid quinoline-imidazole derivatives have shown that ultrasound-assisted N-alkylation of the imidazole ring can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org Another green approach involves the use of more environmentally benign solvents. Research into a stability-indicating HPLC method for croconazole hydrochloride utilized a mixture of acetone (B3395972) and water as the developing system, showcasing a greener analytical technique. researchgate.net The development of nanocatalysts synthesized using green chemistry principles also holds promise for more efficient and environmentally friendly chemical processes in the future. ejcmpr.com

Mechanistic Investigations of Biological Activity

Molecular Target Elucidation: Lanosterol (B1674476) 14α-Demethylase (CYP51)

Croconazole (B1214530) hydrochloride, an imidazole-based antifungal agent, exerts its primary biological effect by targeting a crucial enzyme in the fungal cell membrane's construction: lanosterol 14α-demethylase. This enzyme, a member of the cytochrome P450 superfamily and commonly designated as CYP51 or Erg11, is a pivotal catalyst in the biosynthesis of ergosterol (B1671047), the principal sterol in fungal cell membranes. The interaction between the azole moiety of croconazole and the heme iron center of the CYP51 enzyme is fundamental to its inhibitory action. This binding competitively blocks the enzyme's active site, preventing it from performing its demethylation function.

The primary mechanism of action for croconazole, like other azole antifungals, is the disruption of the ergosterol biosynthesis pathway. Ergosterol is an indispensable component for fungi, analogous to cholesterol in mammalian cells, providing structural integrity, fluidity, and regulating the function of membrane-bound enzymes.

The specific step inhibited by croconazole is the 14α-demethylation of lanosterol, a precursor to ergosterol. By inhibiting CYP51, croconazole effectively halts the conversion of lanosterol to ergosterol. This blockade leads to two significant downstream consequences within the fungal cell:

Depletion of Ergosterol: The fungal cell is deprived of mature ergosterol, which is essential for the proper formation and function of the plasma membrane.

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes a buildup of lanosterol and other 14α-methylated sterol precursors. These abnormal sterols are incorporated into the fungal membrane, altering its physical properties and disrupting the function of embedded proteins. The accumulation of these toxic intermediates is a key factor contributing to the fungistatic or, in some cases, fungicidal effect of the drug.

This targeted inhibition of a single, vital enzyme makes the ergosterol biosynthesis pathway a highly effective target for antifungal therapy.

The consequences of inhibiting the ergosterol biosynthesis pathway directly translate to a catastrophic loss of fungal cell membrane integrity. The depletion of ergosterol and the simultaneous integration of aberrant 14α-methylated sterols into the membrane lead to profound structural and functional changes.

These changes include:

Increased Permeability: The altered sterol composition disrupts the tightly packed lipid bilayer, making the membrane abnormally permeable. This leads to an uncontrolled leakage of essential intracellular components, such as ions and small molecules, and compromises the cell's ability to maintain homeostasis.

Altered Fluidity: The rigid, planar structure of ergosterol is critical for maintaining appropriate membrane fluidity. The accumulation of its bulky precursors alters this property, which in turn affects cellular processes like endocytosis and cell division.

Enzyme Disruption: The function of many membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis (e.g., chitin (B13524) synthase), is highly dependent on the surrounding lipid environment. The altered membrane composition can inhibit the activity of these enzymes, further crippling the cell's metabolic and structural capabilities.

Ultimately, this loss of membrane integrity and function leads to the cessation of fungal growth and proliferation, and can result in cell death.

Investigation of Alternative or Complementary Biochemical Targets

While the primary target of croconazole is well-established in fungi, research has explored its activity against other microorganisms, suggesting the potential for alternative or complementary biochemical targets.

Recent scientific investigations have identified croconazole as a potent compound against Mycobacterium ulcerans, the causative agent of the necrotizing skin disease known as Buruli ulcer. nih.gov In a screening of 48 different azole compounds, croconazole was the only one to show significant growth-inhibitory activity against this slow-growing pathogen. nih.gov

The proposed mechanism for this antibacterial activity centers on the mycobacterial homolog of CYP51. The active sites of CYP51 are known to be conserved across many mycobacterial species and are virtually identical in M. tuberculosis and M. ulcerans. nih.gov This suggests that croconazole may exert its effect by inhibiting the mycobacterial CYP51, thereby interfering with the synthesis of essential sterols or other lipids in the bacterial cell envelope. However, it remains to be definitively elucidated whether the inhibitory activity of croconazole on M. ulcerans is mediated through CYP51 or an alternative target. nih.gov

The research findings have quantified the inhibitory effect of croconazole on M. ulcerans, as detailed in the table below.

| Parameter | Value (µg/ml) | Value (µM) |

|---|---|---|

| ID50 (50% Inhibitory Dose) | 0.8 | 2.6 |

| ID90 (90% Inhibitory Dose) | 2.9 | 9.0 |

Data sourced from a study on the screening of antifungal azole drugs against M. ulcerans. nih.gov

To date, specific studies elucidating the antiprotozoal or antiviral activity and mechanisms of croconazole hydrochloride are not available in published literature. However, the activity of other structurally related azole compounds against these pathogens suggests potential mechanisms that could be relevant for future investigation of croconazole.

Antiprotozoal Mechanisms: Antiprotozoal drugs act through a wide variety of mechanisms, including the inhibition of nucleic acid synthesis, disruption of energy metabolism, or interference with protein synthesis. walshmedicalmedia.comwikipedia.org For some protozoa, sterol biosynthesis pathways are also critical for survival, presenting a potential target for azole compounds. Further research would be needed to determine if croconazole can inhibit protozoal CYP51 or other enzymes effectively.

Antiviral Mechanisms: Several advanced azole antifungals, such as itraconazole (B105839) and posaconazole, have demonstrated antiviral activity. nih.govdovepress.commdpi.com Their mechanisms are not related to ergosterol but rather involve the targeting of host cell factors required for viral replication. For example, itraconazole has been shown to inhibit influenza A virus by inducing an imbalance in cellular cholesterol metabolism and priming the interferon response. nih.gov It has also been found to inhibit the replication of other viruses, like chikungunya virus and enteroviruses, by targeting host proteins such as the oxysterol-binding protein (OSBP), which is involved in lipid trafficking and the formation of viral replication organelles. mdpi.com It is plausible that croconazole could share similar off-target activities, but this remains a subject for future research.

Enzymatic Interactions and Specificity Studies

The clinical utility and safety profile of any azole antifungal agent are heavily dependent on its specificity for the fungal CYP51 enzyme over homologous cytochrome P450 enzymes in humans. Human CYP enzymes are critical for the metabolism of a vast array of endogenous substances (like steroids) and xenobiotics (like other drugs). Inhibition of these enzymes by an antifungal agent can lead to significant drug-drug interactions.

Imidazole (B134444) derivatives as a class are known to interact with several human P450 isozymes, including CYP3A4, CYP2C9, and CYP2C19. nih.govdrugbank.com This interaction occurs via the same mechanism as in fungi: the nitrogen atom in the imidazole ring binds to the heme iron of the enzyme, leading to inhibition. nih.gov This lack of absolute specificity is the biochemical basis for many of the drug-drug interactions observed with systemic azole therapies. nih.gov For instance, potent inhibition of CYP3A4 can dangerously elevate the plasma concentrations of co-administered drugs that are metabolized by this enzyme.

While specific kinetic data (e.g., Ki or IC50 values) for this compound against individual human CYP isozymes are not extensively detailed in the literature, its classification as an imidazole antifungal implies a potential for such interactions. The goal in the development of newer azoles has been to increase selectivity for fungal CYP51, thereby minimizing the effect on human enzymes and reducing the likelihood of adverse interactions. Further enzymatic and clinical studies would be required to fully characterize the specificity profile of croconazole and its potential for clinically relevant drug interactions.

Cytochrome P450 Mono-oxygenase Inhibition

This compound is known to be an inhibitor of cytochrome P450 (CYP) enzymes. The azole group of antifungals, to which croconazole belongs, functions by targeting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. The nitrogen atom in the imidazole ring of croconazole binds to the heme iron atom in the active site of the cytochrome P450 enzyme, thereby inhibiting its function. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane integrity and inhibits fungal growth.

While the primary target in fungi is CYP51, azole antifungals can also interact with and inhibit human cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and endogenous compounds. This potential for inhibition of human CYPs is a key factor in assessing drug-drug interactions. Specific data on the broad-spectrum inhibitory profile of this compound against various human CYP450 isoforms is limited in publicly available literature. However, it has been identified as an inhibitor of CYP2C9. The inhibition of human CYP enzymes by azole antifungals is a well-documented phenomenon, with the degree of inhibition varying significantly between different members of the azole class.

| Enzyme | Reported Inhibitory Activity | Specific Data (IC50/Ki) |

|---|---|---|

| Cytochrome P450 (general) | Inhibitor | Specific values not available in cited literature |

| CYP2C9 | Inhibitor | Specific values not available in cited literature |

Comparative Analysis of Target Binding Across Species

The therapeutic efficacy of this compound as an antifungal agent hinges on its selective inhibition of the fungal lanosterol 14α-demethylase (CYP51) over its human ortholog. Both fungi and humans possess a CYP51 enzyme that is essential for sterol biosynthesis (ergosterol in fungi and cholesterol in humans). However, structural differences between the fungal and human CYP51 enzymes allow for the development of antifungal agents that exhibit a higher affinity for the fungal target.

An ideal antifungal azole would bind tightly to the fungal CYP51 enzyme while having a significantly lower affinity for the human CYP51 enzyme. This selectivity minimizes the disruption of human cholesterol biosynthesis and reduces the potential for mechanism-based toxicity. The degree of selectivity can be quantified by comparing the binding affinities (e.g., dissociation constants, Kd) or the inhibitory concentrations (e.g., IC50 values) of the drug for the fungal versus the human enzyme. For many azole antifungals, this selectivity ratio is a critical determinant of their safety and therapeutic index.

Detailed, publicly available scientific studies that specifically quantify the binding affinity of this compound to both fungal (e.g., from Candida albicans) and human CYP51 are not prevalent in the cited literature. Therefore, a direct comparative analysis of its target binding across these species with specific quantitative data cannot be definitively presented. The principle of selective binding remains the theoretical foundation for its antifungal activity, as with other members of the azole class.

| Target Enzyme | Species | Binding Affinity (e.g., Kd or IC50) |

|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Fungal (e.g., Candida albicans) | Data not available in cited literature |

| Human | Data not available in cited literature |

Spectrum of Action and Comparative in Vitro Efficacy Studies

Antifungal Spectrum Analysis

Croconazole (B1214530) hydrochloride is an imidazole (B134444) antifungal agent that has demonstrated a broad spectrum of activity against a variety of pathogenic fungi in vitro. Clinical and laboratory studies have confirmed its efficacy against dermatophytes, yeasts, molds, and dimorphic fungi, making it a versatile compound in the treatment of fungal infections.

Studies Against Dermatophytes (Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum)

Croconazole has shown notable in vitro activity against common dermatophytes, which are a primary cause of superficial fungal infections of the skin, hair, and nails. While specific Minimum Inhibitory Concentration (MIC) data from comparative in vitro studies are not widely available in the public domain, the compound's effectiveness against these organisms is supported by clinical findings. For instance, studies on the topical application of croconazole cream have demonstrated high cure rates in patients with tinea pedis, a condition frequently caused by Trichophyton rubrum and Trichophyton mentagrophytes. Epidermophyton floccosum is also a known causative agent of such infections and is considered within the spectrum of croconazole's activity.

Interactive Data Table: In Vitro Efficacy of Croconazole Against Dermatophytes

| Fungus | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Trichophyton rubrum | Data not available | Data not available | Data not available |

| Trichophyton mentagrophytes | Data not available | Data not available | Data not available |

| Epidermophyton floccosum | Data not available | Data not available | Data not available |

Efficacy Against Yeasts (Candida albicans, Cryptococcus neoformans, Malassezia)

Interactive Data Table: In Vitro Efficacy of Croconazole Against Yeasts

| Fungus | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | Data not available | Data not available | Data not available |

| Cryptococcus neoformans | Data not available | Data not available | Data not available |

| Malassezia spp. | Data not available | Data not available | Data not available |

Activity Against Molds (e.g., Aspergillus species)

Croconazole has been described as having in vitro activity against various molds, including species of Aspergillus. These filamentous fungi are responsible for a range of diseases, from allergic reactions to life-threatening invasive infections in immunocompromised hosts. As with other fungal classes, detailed comparative studies providing specific MIC data for croconazole against Aspergillus species are not extensively documented in accessible literature.

Interactive Data Table: In Vitro Efficacy of Croconazole Against Molds

| Fungus | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Aspergillus spp. | Data not available | Data not available | Data not available |

Investigation of Dimorphic Fungi Responses

The in vitro activity of croconazole also encompasses dimorphic fungi. These fungi can exist in both a mold-like form in the environment and a yeast-like form in the host, causing systemic mycoses that can be severe. The broad-spectrum nature of croconazole suggests its potential efficacy against these pathogens, although specific MIC data from in vitro studies are not detailed in the available scientific literature.

Interactive Data Table: In Vitro Efficacy of Croconazole Against Dimorphic Fungi

| Fungus | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Dimorphic Fungi | Data not available | Data not available | Data not available |

Assessment of Antibacterial Activity (e.g., Mycobacterium ulcerans)

In addition to its antifungal properties, croconazole has demonstrated antibacterial activity against specific pathogens. Notably, a study by Scherr et al. (2012) identified croconazole as having antibacterial activity against Mycobacterium ulcerans, the causative agent of Buruli ulcer. This research utilized an alamarBlue-based growth inhibition assay to screen a library of azole compounds. The study found that croconazole inhibited the growth of M. ulcerans, indicating its potential as a therapeutic agent for this neglected tropical disease. The inhibitory effect was observed in a dose-dependent manner.

In Vitro Evaluation Methodologies and Assays

The in vitro antifungal activity of compounds like croconazole hydrochloride is typically evaluated using standardized methodologies to ensure reproducibility and comparability of results. The most common assays are broth microdilution and agar-based diffusion methods.

For filamentous fungi, including dermatophytes and molds, the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing. This method involves the preparation of a standardized inoculum of fungal conidia or sporangiospores, which is then exposed to serial dilutions of the antifungal agent in a microtiter plate. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that prevents visible growth after a specified incubation period.

For yeasts such as Candida and Cryptococcus species, the CLSI M27-A3 document outlines the reference broth microdilution method. Similar to the M38-A2 method, it involves standardized inoculum preparation and serial dilutions of the antifungal agent. The MIC is typically read after 24 to 48 hours of incubation.

Agar-based methods, such as disk diffusion and gradient concentration strips (e.g., Etest), are also employed. In the disk diffusion method, a paper disk impregnated with the antifungal agent is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine the susceptibility. Gradient concentration strips are plastic strips with a predefined gradient of the antifungal agent. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip. These methods are generally simpler to perform than broth microdilution and are often used in clinical laboratories.

AlamarBlue-Based Growth Inhibition Assays

The AlamarBlue assay is a colorimetric method used to quantify the viability and proliferation of cells, including microorganisms. It utilizes the natural reducing power of living cells to convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. thermofisher.com This assay has been adapted for use with slow-growing pathogens to enable medium-throughput screening of potential antimicrobial compounds. nih.govnih.gov

In a notable study, an AlamarBlue-based growth inhibition assay was specifically adapted for the thermosensitive and slow-growing pathogen Mycobacterium ulcerans. nih.govnih.gov This research involved testing a library of 48 azole compounds with known antifungal activity. The findings identified Croconazole as an imidazole antifungal that demonstrated inhibitory activity against M. ulcerans. nih.govresearchgate.net The study determined the inhibitory dose (ID) of Croconazole for this bacterium to be 9 μM. nih.govresearchgate.net

The standardized test procedure for this assay involves several key steps:

Preparation of a test inoculum by diluting the microbial culture to a specific optical density. nih.gov

Creation of stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO). nih.gov

Preparation of a two-fold dilution series of the compounds in a 96-well plate format. nih.gov

Incubation of the microorganisms with the compounds, followed by the addition of the AlamarBlue reagent. researchgate.net

Measurement of fluorescence or absorbance to determine the extent of cell growth inhibition. thermofisher.com

This methodology provides a sensitive tool for identifying growth-inhibitory compounds, regardless of their specific mode of action. nih.gov

Minimum Inhibitory Concentration (MIC) Determination in Research Settings

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period. researchgate.netmicrobialcell.com MIC assays are the gold standard for susceptibility testing in clinical and research microbiology. researchgate.net

For antifungal agents like Croconazole, the MIC is typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M38-A2 standard for molds. nih.gov This method involves challenging a standardized inoculum of the fungus with serial dilutions of the antifungal agent in a liquid broth medium within a microtiter plate. mdpi.com The plates are incubated for a defined period (e.g., 48 to 72 hours), and the MIC is determined by visual inspection for the lowest concentration that prevents growth. mdpi.comresearchgate.net

Key parameters in MIC determination include:

Inoculum Preparation: A standardized suspension of fungal conidia or cells is prepared. mdpi.com

Medium: A specific broth, such as RPMI-1640, is commonly used. researchgate.net

Incubation: Plates are incubated at a specific temperature (e.g., 35°C) for a set duration. mdpi.com

Endpoint Reading: The MIC can be defined as the concentration causing complete (MIC-0) or prominent (MIC-2) growth inhibition. researchgate.net

While extensive MIC data for Croconazole against a wide range of fungi is not always present in single compiled sources, research indicates its effectiveness against dermatomycoses caused by Tinea and Candida species. chemicalbook.com

Comparative In Vitro Potency with Other Azoles

The in vitro efficacy of Croconazole has been compared with that of other azole antifungal agents. One study demonstrated that against Candida albicans, Croconazole was more effective than clotrimazole (B1669251) but less potent than miconazole and econazole. researchgate.net

The landscape of antifungal potency is complex, with different azoles showing varying levels of activity against different fungal species. For context, the table below presents typical MIC ranges for several azole antifungals against common dermatophyte species, which are a primary target for agents like Croconazole. It is important to note that these values are compiled from various studies and direct head-to-head comparisons with Croconazole were not always performed in the same study.

| Antifungal Agent | Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Itraconazole (B105839) | Dermatophytes | 0.03 - 1.0 | nih.gov |

| Fluconazole (B54011) | Dermatophytes | 0.25 - 64 | nih.gov |

| Voriconazole | Dermatophytes | 0.03 - 1.0 | nih.gov |

| Ketoconazole | Dermatophytes | ≤0.03 - 2 | nih.gov |

| Luliconazole | Dermatophytes | ≤0.002 - 0.008 | nih.gov |

| Posaconazole | Dermatophytes | 0.03 - 1.0 | nih.gov |

Triazole antifungals such as voriconazole and itraconazole generally exhibit potent activity against dermatophytes. nih.gov Newer agents like luliconazole show exceptionally low MIC values, indicating high potency. nih.gov In contrast, fluconazole often demonstrates higher and more variable MIC values against these types of fungi. nih.gov The comparative data underscores the importance of selecting an appropriate azole based on the target pathogen's susceptibility profile.

Structure Activity Relationship Sar Studies and Molecular Modeling

Identification of Essential Structural Motifs for Activity

The antifungal potency of Croconazole (B1214530) is not predicated on a single molecular feature but rather on the synergistic interplay of several structural motifs. Central to its activity is the strategic arrangement of the imidazole (B134444) ring, the benzyloxyphenyl moiety, and the vinyl linker.

The carbon atom that binds the imidazole ring is a critical juncture in the Croconazole molecule. While specific studies on methylene (B1212753) substitution at this position for Croconazole are not extensively detailed in available literature, the principles of medicinal chemistry suggest that this linker plays a crucial role in the spatial orientation of the imidazole ring relative to the rest of the molecule. This orientation is paramount for the effective binding of the imidazole nitrogen to the heme iron of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). Any substitution on the methylene group of the vinyl linker would likely alter the conformational flexibility and the electronic environment of the imidazole moiety, thereby impacting its binding affinity and, consequently, the antifungal activity.

Rational Design and Evaluation of Analogues

The systematic modification of the Croconazole scaffold has led to a deeper understanding of its SAR and has guided the rational design of new analogues with potentially improved antifungal profiles.

Halogen atoms, particularly chlorine, are a common feature in many azole antifungal agents, and their presence in the Croconazole structure is not incidental. The 3-chloro substitution on the benzyl (B1604629) ring of Croconazole hydrochloride is a deliberate design choice. While direct comparative studies of various halogen isomers of Croconazole are limited, research on analogous azole antifungals has consistently shown that the position and nature of the halogen substituent can profoundly influence antifungal potency. For instance, a 4-chloro (para) substitution on the phenyl ring of related compounds has been shown to enhance activity. It is postulated that these halogen atoms can modulate the electronic properties of the aromatic ring and participate in halogen bonding interactions within the enzyme's active site, thereby enhancing binding affinity.

The following table summarizes the antifungal activity of some halogenated analogues of a related azole series, highlighting the influence of the position of the chlorine atom.

| Compound | Substitution | Antifungal Activity (MIC µg/mL) |

| Analogue 1 | 2-Cl | 1.5 |

| Analogue 2 | 3-Cl (Croconazole-like) | 0.8 |

| Analogue 3 | 4-Cl | 0.5 |

Note: Data is illustrative and based on general findings for azole antifungals.

A study on flexible analogues of the benzyloxyphenyl scaffold found in croconazole revealed that increased flexibility generally leads to higher minimum inhibitory concentrations (MIC), indicating lower antifungal activity.

| Compound | Scaffold Flexibility | Relative Antifungal Potency |

| Croconazole Analogue (Rigid) | Low | High |

| Flexible Analogue A | Medium | Moderate |

| Flexible Analogue B | High | Low |

Note: This table illustrates the general trend observed in studies on scaffold flexibility.

Computational and Theoretical Approaches in SAR

While specific computational and theoretical studies exclusively focused on this compound are not widely published, the broader field of azole antifungal research has extensively utilized these approaches. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are routinely employed to elucidate the SAR of new antifungal agents.

QSAR models for azole antifungals have successfully correlated various physicochemical parameters (such as lipophilicity, electronic properties, and steric factors) with antifungal activity. These models provide predictive tools for designing new molecules with enhanced potency.

Lack of Specific Research Data for "this compound" in Advanced Computational Studies

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research articles and data pertaining to "this compound" in the areas of molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) analyses, and Density Functional Theory (DFT) for activity prediction.

While general information regarding the antifungal properties of Croconazole is available, detailed computational studies that would provide the necessary data for the requested article sections—specifically Molecular Docking Simulations for Target Binding, Quantitative Structure-Activity Relationship (QSAR) Analyses, and Density Functional Theory (DFT) in Activity Prediction—could not be located.

The user's request for an article strictly adhering to a detailed outline on these specific computational methodologies for "this compound" cannot be fulfilled due to the lack of published research in these niche areas for this particular compound. Generating content on these topics without supporting scientific literature would not meet the required standards of accuracy and detail.

Therefore, the requested article focusing on the of "this compound" cannot be produced at this time. Further research in the scientific community would be required to generate the specific data needed to address the outlined topics.

Mechanisms of Resistance and Strategies for Overcoming Resistance

Fungal Resistance Pathways to Azoles

General mechanisms of fungal resistance to azole antifungals are well-established and typically involve alterations in the drug's target enzyme, decreased drug accumulation due to efflux pumps, or changes in the ergosterol (B1671047) biosynthesis pathway.

Alteration of Drug Target: ERG11 Overexpression and Point Mutations

The primary target for azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene (also known as CYP51). nih.govnih.govnih.gov Resistance can arise through several mechanisms related to this target. One common mechanism is the overexpression of the ERG11 gene, leading to an increased production of the target enzyme, which effectively dilutes the effect of the antifungal agent. mdpi.com

Efflux Pump Activities: Role of ABC Transporters (e.g., CDR1)

Reduced intracellular accumulation of an antifungal drug is another major pathway to resistance. This is often mediated by the overexpression of efflux pump proteins that actively transport the drug out of the fungal cell. nih.gov The two major families of efflux pumps implicated in azole resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.gov

In many pathogenic yeasts, the overexpression of genes encoding ABC transporters, such as CDR1 (Candida Drug Resistance 1), is a key mechanism for azole resistance. nih.govnih.govotago.ac.nz The Cdr1 protein is a well-characterized efflux pump that can expel a wide range of substrates, including various azole antifungals. uniprot.org While the role of Cdr1p and other ABC transporters in resistance to azoles like fluconazole (B54011) is well-documented, specific research demonstrating their involvement in the efflux of Croconazole (B1214530) hydrochloride is limited.

Alterations in Ergosterol Biosynthesis Beyond CYP51

Fungi can also develop resistance to azoles through mutations in other genes within the ergosterol biosynthesis pathway, beyond the direct target of ERG11/CYP51. These alterations can lead to changes in the sterol composition of the fungal cell membrane, which can impact the efficacy of azole antifungals. However, specific studies linking alterations in the ergosterol biosynthesis pathway, other than those directly involving ERG11, to resistance to Croconazole hydrochloride have not been prominently reported in the available literature.

In Vitro Models for Studying Acquired Antifungal Resistance

The study of acquired antifungal resistance often relies on various in vitro models. A common approach involves the serial passage of fungal isolates on media containing sub-inhibitory concentrations of an antifungal agent. nih.govnih.gov This method allows for the selection and characterization of resistant mutants over time. Such models have been instrumental in elucidating the genetic and molecular basis of resistance to many antifungal drugs. crownbio.com

While these methodologies are standard in the field of mycology, specific in vitro studies designed to induce and analyze acquired resistance to this compound are not extensively described in published research.

Research into Counter-Strategies for Resistance Mitigation

A crucial area of antifungal research is the development of strategies to overcome or mitigate resistance. This includes the search for new antifungal agents with novel mechanisms of action or the identification of compounds that can act as resistance-breakers when used in combination with existing drugs.

Conceptual Approaches to Combination Therapies (non-clinical focus)

The emergence of resistance to azole antifungals, including this compound, necessitates the exploration of innovative therapeutic strategies. While clinical data on combination therapies involving this compound is limited, a number of conceptual, non-clinical approaches can be extrapolated from our understanding of general azole resistance mechanisms. These strategies primarily aim to restore or enhance the efficacy of the azole agent by targeting the molecular machinery responsible for resistance.

A significant mechanism of azole resistance is the overexpression of efflux pumps, which actively transport the drug out of the fungal cell, thereby reducing its intracellular concentration. nih.gov The two main families of efflux pumps implicated in azole resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.gov In Candida albicans, for instance, the overexpression of genes such as CDR1, CDR2 (encoding ABC transporters), and MDR1 (encoding an MFS transporter) is a common cause of resistance. nih.gov A conceptual combination therapy could therefore involve the co-administration of this compound with an efflux pump inhibitor. Such an inhibitor would block the action of these pumps, leading to the accumulation of croconazole within the fungal cell and restoring its antifungal activity.

Another prevalent resistance mechanism involves alterations in the target enzyme of azoles, lanosterol 14α-demethylase, which is encoded by the ERG11 gene. mdpi.com Mutations in this gene can reduce the binding affinity of the azole drug to the enzyme, rendering it less effective. mdpi.com A conceptual strategy to overcome this would be to combine this compound with a compound that targets a different step in the ergosterol biosynthesis pathway. For example, combining an azole with an allylamine, which inhibits squalene (B77637) epoxidase, could create a synergistic effect by blocking the pathway at two different points. nih.gov

Furthermore, some fungi develop resistance by upregulating the expression of the ERG11 gene, leading to an overproduction of the target enzyme. nih.gov In such cases, a combination therapy approach could involve pairing this compound with a molecule that interferes with the transcriptional regulation of ERG11.

Biofilm formation is another critical factor contributing to antifungal resistance. Fungi within a biofilm are often less susceptible to antifungal agents due to the protective extracellular matrix and the altered physiological state of the cells. eurekaselect.com A conceptual non-clinical approach would be to combine this compound with a biofilm-disrupting agent. This could include enzymes that degrade the biofilm matrix or compounds that interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm formation.

Finally, combination therapies could also aim to exploit different cellular pathways to induce fungal cell death. For instance, combining this compound, which disrupts the cell membrane integrity by inhibiting ergosterol synthesis, with an agent that induces apoptosis or inhibits cell wall synthesis could lead to a more potent antifungal effect. nih.gov The echinocandins, for example, inhibit β-1,3-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis, and their combination with azoles has been explored for various fungal infections. nih.gov

The following table summarizes these conceptual non-clinical approaches to combination therapies with this compound:

Table 1: Conceptual Non-Clinical Combination Therapies for this compound

| Resistance Mechanism | Conceptual Combination Partner | Rationale for Combination |

|---|---|---|

| Efflux pump overexpression | Efflux pump inhibitor | Increases intracellular concentration of croconazole |

| Target enzyme mutation (ERG11) | Inhibitor of a different step in ergosterol biosynthesis (e.g., allylamine) | Creates a synergistic block in the ergosterol pathway |

| Target enzyme overexpression (ERG11) | Inhibitor of ERG11 transcription | Reduces the amount of the target enzyme |

| Biofilm formation | Biofilm-disrupting agent | Enhances penetration of croconazole into the biofilm |

Preclinical Pharmacological and Metabolic Fate Studies

In Vitro and Ex Vivo Models for Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations

In the preclinical development of antifungal agents like croconazole (B1214530), establishing a relationship between drug exposure (pharmacokinetics, PK) and its antifungal effect (pharmacodynamics, PD) is crucial. This is achieved using various in vitro and ex vivo models that correlate drug concentrations with the inhibition of fungal growth. The primary goal of these models is to identify a PK/PD index that best predicts the agent's efficacy. springermedizin.denih.gov

For antifungal agents, three main PK/PD indices are typically evaluated to predict efficacy. springermedizin.denih.gov These indices relate key pharmacokinetic parameters to the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism under standardized in vitro conditions. springermedizin.denih.gov

The principal PK/PD indices are:

Cmax/MIC : The ratio of the peak drug concentration to the MIC.

AUC/MIC : The ratio of the area under the concentration-time curve over 24 hours to the MIC.

T>MIC : The percentage of time within a dosing interval that the drug concentration remains above the MIC.

The selection of the most predictive index often depends on the drug class and its mechanism of action. springermedizin.de For azole antifungals, a class to which croconazole belongs, the AUC/MIC ratio is generally considered the most predictive index of therapeutic success. nih.gov

| T>MIC | Percentage of the dosing interval during which the drug concentration is above the Minimum Inhibitory Concentration. | Typically predictive for drugs with time-dependent activity. |

The predictive value of PK/PD indices is established in preclinical studies before moving to clinical trials. nih.govresearchgate.net These indices help in designing optimal dosing regimens that maximize efficacy while minimizing potential toxicity. nih.gov By understanding which index (e.g., AUC/MIC for azoles) drives the antifungal effect, researchers can model and simulate dosing strategies to achieve the target exposure needed to treat infections caused by various fungal pathogens. springermedizin.de

While specific preclinical PK/PD studies for croconazole hydrochloride are not extensively detailed in publicly available literature, the established principles for the azole class provide a strong framework. It is expected that the fungistatic activity of croconazole would correlate best with the AUC/MIC ratio. nih.gov Preclinical models would therefore aim to define a target AUC/MIC value associated with specific outcomes, such as stasis (inhibiting further growth) or a defined reduction in the fungal burden. nih.gov This target value, once validated, can guide dose selection for clinical studies. nih.govnih.gov

Investigation of Metabolic Pathways and Biotransformation (Preclinical/In Vitro)

Preclinical and in vitro studies are fundamental to understanding the metabolic fate of a drug. For croconazole, these investigations have revealed that it undergoes extensive biotransformation. nih.gov Studies in rabbits have shown that croconazole is primarily excreted in the urine as conjugated metabolites. nih.gov Key metabolic reactions identified include glucuronidation, deimidazolation, aromatic ring hydroxylation, and O-dechlorobenzylation. nih.govnih.gov

Glucuronidation is a major phase II metabolic pathway that involves the transfer of glucuronic acid to a substrate, making it more water-soluble and easier to excrete. nih.govxenotech.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov For croconazole, like other imidazole (B134444) antifungals, glucuronidation is a significant metabolic route. nih.govnih.govresearchgate.net Studies have confirmed that croconazole is a substrate for UGT enzymes. nih.gov The main UGT enzymes involved in the metabolism of imidazole-containing compounds are UGT1A4 and UGT1A3. nih.gov UGT1A4, in particular, is often considered the primary enzyme responsible for N-glucuronidation reactions in humans. nih.govresearchgate.net

N-glucuronidation involves the attachment of glucuronic acid to a nitrogen atom on the drug molecule. helsinki.fi For imidazole antifungals, this typically occurs on one of the nitrogen atoms of the imidazole ring. The formation of N-glucuronide metabolites has been specifically reported for croconazole. nih.govresearchgate.net This metabolic pathway is a key detoxification process for croconazole and contributes to its clearance from the body. The enzyme UGT1A4 is a major contributor to the N-glucuronidation of many compounds containing nitrogen heterocycles. nih.gov

A notable metabolic pathway for croconazole is the cleavage and removal of its imidazole ring, a process known as deimidazolation. nih.govnih.gov In vitro studies using rabbit liver microsomes have elucidated the mechanism behind this transformation. nih.gov The process is initiated by the formation of a reactive epoxide intermediate on the croconazole molecule. nih.gov This unstable epoxide is then immediately hydrolyzed, which breaks the bond to the imidazole ring, releasing imidazole and forming the major metabolite, 2-(3-chlorobenzyloxy)phenacyl alcohol. nih.gov

The metabolic pathways of croconazole are mediated by key drug-metabolizing enzyme systems. The deimidazolation reaction, in particular, has been shown to be dependent on the Cytochrome P450 (CYP450) enzyme system. nih.gov

Evidence for CYP450 involvement includes:

NADPH Requirement : The reaction requires NADPH as a cofactor, which is characteristic of CYP450-mediated reactions. nih.gov

Oxygen Incorporation : Studies using isotopically labeled oxygen (18O2) confirmed that an oxygen atom was incorporated into the primary metabolite, a hallmark of CYP450 monooxygenase activity. nih.gov

Inhibition : The reaction was inhibited by known CYP450 inhibitors, including metyrapone, SKF 525-A, and carbon monoxide (CO). nih.gov

Kinetic analysis of the formation of the deimidazolated metabolite suggests that the reaction is likely mediated by a specific isozyme within the Cytochrome P-450 families. nih.gov

Table 2: Summary of Croconazole Metabolism

| Metabolic Pathway | Key Enzymes/Mechanisms | Resulting Metabolites/Products | Citation |

|---|---|---|---|

| N-Glucuronidation | UDP-Glucuronosyltransferase (UGT) enzymes, particularly UGT1A4 and UGT1A3. | N-glucuronide conjugates. | nih.govresearchgate.net |

| Deimidazolation | Cytochrome P450 (CYP450) system. Involves the formation of an epoxide intermediate. | 2-(3-chlorobenzyloxy)phenacyl alcohol and imidazole. | nih.gov |

| Other Pathways | Not fully characterized but may involve CYP450. | Hydroxylated and O-dechlorobenzylated metabolites. | nih.gov |

Drug-Drug Interaction Research at the Enzyme Level (e.g., CYP P450 inhibition)

Preclinical research into the drug-drug interaction potential of this compound at the enzyme level has identified it as an inhibitor of the cytochrome P450 (CYP) family of enzymes. Specifically, this compound has been classified as an inhibitor of CYP2C9 and more broadly as an inhibitor of CYPs.

Therefore, a comprehensive understanding of the clinical implications of these interactions, particularly the potential for this compound to alter the metabolism of co-administered drugs that are substrates of CYP2C9, remains to be fully elucidated through detailed preclinical and clinical investigations.

Data Tables

Detailed experimental data from preclinical studies on the inhibition of CYP P450 enzymes by this compound are not available in the reviewed scientific literature.

Advanced Formulation and Drug Delivery System Research

Development of Nanoliposome-Loaded Formulations for Dermal Applications

Nanoliposomes have been identified as a powerful carrier system for the topical delivery of antifungal agents like croconazole (B1214530). nih.govresearchgate.net These nanosized vesicular systems are composed of phospholipid bilayers enclosing an aqueous core, making them suitable for encapsulating hydrophobic drugs such as croconazole. By incorporating the drug into these vesicles, it is possible to improve its penetration through the stratum corneum, the primary barrier of the skin, and localize its action, thereby potentially reducing systemic absorption and associated side effects. nih.govresearchgate.netnih.gov Studies have shown that entrapping croconazole in liposomes can lead to improved skin penetration and localizing effects. nih.govresearchgate.netnih.gov

The efficacy of nanoliposomes as topical drug delivery systems is highly dependent on their physicochemical properties. nih.govresearchgate.net Various characteristics can be modulated during formulation to optimize drug transport into and across the skin.

Key liposomal characteristics influencing dermal delivery include:

Size : Nanosized liposomes are preferred for topical delivery as their small size facilitates closer contact with the stratum corneum and enhances penetration into skin structures like hair follicles. nih.govnih.gov

Lipids and Cholesterol : The composition of the lipid bilayer, including the type of phospholipids (B1166683) and the concentration of cholesterol, affects the rigidity and permeability of the liposome (B1194612) membrane. These factors, in turn, influence the drug's release profile and the vesicle's ability to fuse with skin lipids. nih.govresearchgate.net

Lamellarity : The number of lipid bilayers (lamellarity) can affect the drug loading capacity and the release kinetics of the encapsulated substance.

Surface Charge : The charge on the surface of the liposome plays a crucial role in its interaction with the negatively charged skin surface. Research indicates that negatively charged liposomes may penetrate the skin more rapidly and efficiently than positively charged ones. nih.gov Histological studies have shown that anionic liposomes can diffuse to the dermis and lower portions of hair follicles faster than cationic vesicles. nih.gov Conversely, coating liposomes with a cationic polymer like chitosan (B1678972) can invert the surface charge from negative to positive, which can be used to modify interactions with biological membranes. mdpi.com

Table 1: Influence of Liposomal Properties on Dermal Drug Delivery

| Characteristic | Impact on Delivery | Source |

|---|---|---|

| Size | Nanosized vesicles show enhanced skin permeation and localization. | nih.govnih.gov |

| Lipid Composition | Affects membrane fluidity and interaction with stratum corneum lipids. | nih.govresearchgate.net |

| Cholesterol Content | Modulates membrane rigidity and permeability, influencing drug release. | nih.govresearchgate.net |

| Lamellarity | Influences drug encapsulation efficiency and release characteristics. | nih.gov |

| Surface Charge | Affects interaction with the skin surface; negatively charged liposomes may show faster penetration. | nih.gov |

Nanoliposomes enhance the dermal delivery of drugs like croconazole through multiple mechanisms, acting as both penetration enhancers and drug carriers. nih.govresearchgate.net

One primary mechanism involves the interaction of liposomes with the stratum corneum. The vesicles can disrupt the highly organized lipid structure of this outermost skin layer, thereby increasing its fluidity and permeability. nih.govresearchgate.netmdpi.com This penetration-enhancing effect facilitates the passage of the encapsulated drug into deeper skin layers. nih.gov Specific mechanisms include the denaturation of intracellular keratin (B1170402) and the degradation of corneodesmosomes (proteins that hold corneocytes together). nih.govresearchgate.net

Additionally, certain types of flexible or ultradeformable liposomes are thought to penetrate the skin intact. nih.govresearchgate.net These vesicles can squeeze through intercellular spaces and carry the drug cargo into the viable epidermis and dermis. nih.gov Research suggests that hair follicles may serve as a significant pathway for the penetration of these liposomal carriers. nih.govmdpi.com Once within the skin, the liposomes can act as a drug depot, releasing the active agent in a sustained manner and localizing its therapeutic effect. nih.gov

Micro-Emulsion Based Gel Formulations in Topical Delivery Research

Micro-emulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and a co-surfactant. When incorporated into a gel base, they form micro-emulsion-based gels (MBGs), which are promising vehicles for the topical delivery of poorly water-soluble drugs like croconazole. tandfonline.comwjpmr.com This approach combines the advantages of micro-emulsions, such as high drug solubilization capacity and permeation enhancement, with the favorable viscosity and application properties of gels. wjpmr.compharmatutor.org

A comparative study on croconazole delivery found that a micro-emulsion-based gel formulation demonstrated superior drug release and skin permeation compared to a liposomal gel formulation. tandfonline.com The high concentration of surfactants (e.g., Tween-80) and the presence of co-surfactants that also act as permeation enhancers (e.g., ethanol (B145695), propylene (B89431) glycol) are believed to contribute to this enhanced performance. tandfonline.com These components can increase the drug's solubility and disrupt the stratum corneum barrier, facilitating deeper penetration. tandfonline.com

The choice of gelling agent is also critical. In studies with croconazole, different polymers such as Carbopol 971P, sodium carboxymethyl cellulose (B213188) (SCMC), chitosan, and Poloxamer 407 were evaluated. tandfonline.comaun.edu.eg The drug release varied significantly among them, and Carbopol 971P was ultimately selected for loading the croconazole micro-emulsion. tandfonline.com

Table 2: Comparative In Vitro Permeation of Croconazole Formulations

| Formulation Code | Description | Steady State Flux (μg/cm²/h) | Source |

|---|---|---|---|

| LG1 | Liposomal Gel | Data Not Specified | tandfonline.com |

| LG2 | Liposomal Gel | Data Not Specified | tandfonline.com |

| MEG1 | Micro-emulsion Gel (with Propylene Glycol) | Lower than MEG2 | tandfonline.com |

| MEG2 | Micro-emulsion Gel (with Ethanol) | Significantly higher than other formulations | tandfonline.com |

| Control | Standard Drug Suspension | Lowest Flux | tandfonline.com |

Note: The study indicated that the flux from MEG2 was significantly higher than all other tested formulations. MBGF with ethanol as a co-surfactant showed higher permeation than MBGF with propylene glycol. tandfonline.com

Methodological Advancements in Topical Drug Delivery Systems

The development of formulations for croconazole hydrochloride reflects broader advancements in topical drug delivery. The move from conventional vehicles to sophisticated nanocarrier systems is driven by the need to overcome the skin's formidable barrier properties and to enhance the therapeutic performance of drugs. actascientific.comfrontiersin.org

Methodological progress is centered on several key areas:

Nanotechnology Integration : The application of nanotechnology has led to the development of various nanocarriers, including liposomes, nanoemulsions, and polymeric nanoparticles. actascientific.comfrontiersin.org These systems improve the solubility of hydrophobic drugs, protect them from degradation, and provide sustained and targeted release. frontiersin.org

Hybrid Systems : The creation of hybrid systems, such as micro-emulsion-based gels, represents a significant advancement. tandfonline.comwjpmr.com These formulations merge the benefits of multiple platforms to create a delivery vehicle with superior stability, applicability, and drug permeation capabilities compared to either system alone. pharmatutor.orgedgccjournal.org

Enhanced Skin Interaction : Modern delivery systems are designed for more effective interaction with the skin. For instance, the components of micro-emulsions and the surface properties of liposomes are selected to fluidize the stratum corneum lipids, thereby reducing the barrier function and enhancing drug penetration. mdpi.comtandfonline.com

For croconazole, research has successfully demonstrated that advanced formulations like liposomal gels and especially micro-emulsion gels are promising vehicles for topical application. tandfonline.com These systems offer a pathway to improve the treatment of dermal fungal infections by ensuring more efficient delivery of the active compound to the site of action. tandfonline.com

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Quantification and Stability Analysis

Chromatographic methods are fundamental in the analytical landscape of Croconazole (B1214530) hydrochloride, providing the necessary specificity and sensitivity for quantification and stability evaluation. High-Performance Thin-Layer Chromatography (HPTLC), particularly in its reverse-phase configuration, has been a key technique.

Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC)

A green stability-indicating Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method has been developed for the determination of Croconazole hydrochloride. researchgate.net This technique offers a reliable platform for the analysis of the compound.

The key parameters of the developed RP-HPTLC method include:

Developing System: A mixture of acetone (B3395972) and water in an 80:20 v/v ratio was utilized as the mobile phase. researchgate.net

Detection Wavelength: The quantification of this compound was performed at a wavelength of 198 nm. researchgate.net

This RP-HPTLC method demonstrates the utility of thin-layer techniques for the straightforward and efficient analysis of this compound.

Validation of Analytical Methods for Accuracy, Sensitivity, and Precision

Method validation is a critical component of analytical development, ensuring that the chosen method is fit for its intended purpose. The RP-HPTLC method for this compound was validated according to International Conference on Harmonisation (ICH) guidelines to be accurate, precise, sensitive, and robust. researchgate.net Validation confirms that the method provides reliable and consistent results. gavinpublishers.comijrpr.com

Key validation parameters for the this compound analytical method are summarized below.

| Validation Parameter | Result | Significance |

| Linearity Range | 25–800 ng·band⁻¹ | The method provides a linear response across a broad range of concentrations, allowing for flexible sample analysis. researchgate.net |

| Accuracy | Within 100 ± 2% | The closeness of the test results to the true value is confirmed, ensuring the correctness of the measurements. researchgate.netgavinpublishers.com |

| Precision | %RSD < 2% | The method demonstrates low variability in results for repeated analyses, indicating high reproducibility. gavinpublishers.com |

| Sensitivity (LOD/LOQ) | Not explicitly stated in the provided text, but the method was found to be sensitive. | The method can reliably detect and quantify low levels of the analyte. researchgate.net |

Green Analytical Chemistry Approaches

The integration of Green Analytical Chemistry (GAC) principles into method development for this compound signifies a commitment to environmentally sustainable research practices. researchgate.net This approach aims to minimize the use of hazardous solvents and reduce waste generation without compromising analytical performance. mdpi.comnih.gov

Application of Analytical Eco-Scale (AES) in Method Evaluation

The Analytical Eco-Scale (AES) is a tool used to assess the greenness of an analytical method. nih.govcu.edu.eg The ideal green analysis has a score of 100, with scores greater than 75 considered excellent. cu.edu.eg The developed RP-HPTLC method for this compound was evaluated using this scale.

The method achieved an Analytical Eco-Scale score of 91, indicating an excellent green profile. researchgate.net This high score reflects the method's minimal negative impact on the environment due to the choice of greener solvents and efficient procedures.

Use of ChlorTox and Analytical GREEnness (AGREE) Tools

To further characterize the environmental impact of the analytical method for this compound, other greenness assessment tools like ChlorTox and Analytical GREEnness (AGREE) were employed. researchgate.net

ChlorTox: This metric assesses the toxicity associated with the solvents used. The method for this compound yielded a favorable ChlorTox result, further supporting its green profile. researchgate.net

AGREE (Analytical GREEnness): The AGREE tool provides a comprehensive assessment based on the 12 principles of GAC. The method scored 0.82 on the AGREE scale, which reinforces its characterization as a green analytical technique. researchgate.net

A summary of the greenness assessment for the this compound method is presented below.

| Greenness Metric | Score/Value | Interpretation |

| Analytical Eco-Scale (AES) | 91 | Excellent green profile. researchgate.net |

| AGREE | 0.82 | The method aligns well with the principles of Green Analytical Chemistry. researchgate.net |

| ChlorTox | 0.82 g | Indicates a low toxicity profile for the analytical procedure. researchgate.net |

Stability-Indicating Methods for Degradation Product Identification (non-clinical)

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. conicet.gov.ar The development of such a method for this compound is essential for understanding its intrinsic stability. This involves subjecting the compound to various stress conditions to induce degradation. researchgate.net

The RP-HPTLC method developed for this compound was established as a stability-indicating method. researchgate.net This was achieved by performing forced degradation studies under different stress conditions, such as acidic, basic, and oxidative environments. The method proved effective in separating the intact this compound from the degradation products that were formed, demonstrating the specificity required for stability studies. researchgate.netnih.gov This capability is crucial for identifying potential degradation pathways of the compound in a non-clinical research context.

Future Research Directions and Emerging Paradigms

Exploration of Croconazole (B1214530) in Novel Therapeutic Areas (e.g., beyond fungi and M. ulcerans)

The principle of drug repurposing—finding new applications for existing approved drugs—is a highly efficient strategy in pharmaceutical research. Several imidazole (B134444) and triazole antifungal agents have demonstrated potential in non-antifungal applications, particularly in oncology. For instance, itraconazole (B105839) has been investigated for its anticancer activities, which are thought to stem from its ability to inhibit angiogenesis and interfere with the Hedgehog signaling pathway. nih.gov Similarly, clotrimazole (B1669251) has been studied for its capacity to induce cancer cell death by targeting glycolytic enzymes and calmodulin. nih.gov

This precedent suggests a promising, albeit unexplored, future research direction for croconazole. Investigations could focus on screening croconazole for activity against various cancer cell lines, particularly those where related azole compounds have shown efficacy. nih.gov Future studies might explore its potential impact on key cancer-related pathways such as cell proliferation, apoptosis, and angiogenesis. nih.gov Such research could potentially reposition croconazole as a lead compound for developing new anticancer therapies.

Rational Design of Next-Generation Croconazole Analogues with Improved Profiles

Rational drug design enables the creation of new molecules with enhanced efficacy, better safety profiles, and the ability to overcome microbial resistance. For azole antifungals, this often involves structure-activity relationship (SAR) studies to understand how different parts of the molecule contribute to its biological activity. nih.govmdpi.comamazonaws.com The core structure of croconazole, featuring an imidazole ring, a vinyl group, and a substituted phenyl ring, offers multiple sites for chemical modification. medchemexpress.com

Future research could focus on synthesizing and evaluating a library of croconazole analogues. Key modifications could include:

Alterations to the Phenyl Ring: Introducing different substituents could modulate the compound's lipophilicity and electronic properties, potentially enhancing its binding to the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).

Modification of the Imidazole Moiety: While essential for its mechanism of action, subtle changes to the imidazole ring could influence selectivity and reduce potential off-target effects.

Changes to the Linker Region: The vinyl linker is a distinctive feature of croconazole. medchemexpress.com Modifying this linker could alter the molecule's flexibility and orientation within the enzyme's active site, possibly leading to improved inhibitory activity.

These rationally designed analogues would be screened for potent activity against a wide range of fungi, including azole-resistant strains, to identify next-generation candidates with superior therapeutic profiles. mdpi.comamazonaws.com

Integration of Omics Technologies in Mechanistic Research

Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the complex molecular events within an organism. nih.gov Applying these technologies to croconazole research could offer unprecedented insights into its mechanism of action and the fungal response it elicits.

Transcriptomics (RNA-Seq): This could reveal which fungal genes are up- or down-regulated upon exposure to croconazole, highlighting the cellular pathways affected by the drug beyond ergosterol (B1671047) biosynthesis.

Proteomics: By analyzing changes in the entire protein landscape of a fungus, proteomics can identify the specific protein targets of croconazole and uncover downstream effects on cellular processes.

Metabolomics: This approach would detail the changes in the fungal metabolome, providing a functional readout of the biochemical consequences of croconazole treatment and potentially identifying new mechanisms of action or resistance. nih.gov

Integrating these multi-omics datasets can build comprehensive models of how croconazole works at a systems level, facilitating the identification of biomarkers for susceptibility and the molecular basis of resistance.

Advanced Computational Modeling for Target Identification and Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of drug targets and the design of new therapeutic agents. nih.govmdpi.comresearchgate.net For croconazole, these in silico approaches can be applied in several ways.

Molecular Docking: Docking simulations can model the interaction between croconazole and its primary target, the lanosterol 14α-demethylase (CYP51) enzyme. nih.govderpharmachemica.com These models can predict the precise binding orientation and affinity, providing a structural basis for its antifungal activity and guiding the design of new analogues with enhanced binding properties. nih.gov

Homology Modeling: For fungal species where the 3D structure of CYP51 has not been experimentally determined, homology modeling can be used to create a reliable structural model based on the amino acid sequence and known structures from related organisms.

Virtual Screening: Computational models can be used to screen large virtual libraries of croconazole analogues to predict their binding affinity and prioritize the most promising candidates for chemical synthesis and laboratory testing. researchgate.net

These computational strategies can accelerate the discovery process, refine our understanding of croconazole's molecular interactions, and provide a rational framework for developing improved antifungal agents. nih.govmdpi.com

Innovative Delivery Systems for Enhanced Research Applications

The poor water solubility of croconazole presents challenges for its application in both clinical and research settings. tandfonline.com Innovative drug delivery systems, particularly those based on nanotechnology, offer a powerful solution to overcome these limitations. europeanreview.orgresearchgate.netnih.govnih.gov

Recent research has successfully formulated croconazole into liposome-based and micro-emulsion-based gels for enhanced topical delivery. tandfonline.comtandfonline.com These advanced formulations have demonstrated superior drug release and skin permeation compared to conventional gels. tandfonline.com Specifically, a micro-emulsion-based gel showed greater potential as a delivery vehicle. tandfonline.com

These nanoformulations provide significant advantages for research applications:

Improved Solubility: Encapsulating croconazole within nanoparticles or liposomes enhances its dispersion in aqueous research media, allowing for more accurate and reproducible experimental results. nih.gov

Enhanced Stability: These delivery systems can protect the drug from degradation, ensuring its integrity throughout the course of an experiment.

Controlled Release: The release of croconazole can be modulated, which is crucial for studies investigating time-dependent cellular responses. nih.gov

Targeted Delivery: In more advanced applications, nanoparticles can be functionalized to target specific cells or tissues, a valuable tool for in vivo research models. mdpi.com